molecular formula C10H10Mg 10* B074324 Magnesium;cyclopenta-1,3-diene CAS No. 1284-72-6

Magnesium;cyclopenta-1,3-diene

Cat. No. B074324
CAS RN: 1284-72-6
M. Wt: 154.49 g/mol
InChI Key: MQBKFPBIERIQRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of magnesium;cyclopenta-1,3-diene complexes involves reactions with a variety of substituted 1,3-dienes to yield corresponding magnesium complexes. These complexes can react with α,ω-alkylene dihalides to form carbocycles of different sizes through stereospecific and completely regioselective cyclizations. Additionally, stepwise reactions with different electrophiles can produce polyfunctionalized ketones, while treatment with triorganosilyl chlorides followed by cyclohexanone leads to high regioselective additions across a terminal double bond, facilitating the synthesis of silicon-containing heterocycles or spiro compounds (Rieke & Xiong, 1991).

Molecular Structure Analysis

Molecular structure analysis of these magnesium complexes has shown a variety of crystalline bis(dienyl)magnesium complexes with fluxional behavior in solution due to rapid 1,3-rearrangement. X-ray crystallography revealed structures where open chain complexes primarily exist in a terminally σ-bonded trans or (E) structure, while cyclic dienylmagnesium complexes exhibit a centrally σ-bonded cis structure. This distinction influences the product of hydrolysis, determining whether 1,3- or 1,4-dienes are produced (Yasuda et al., 1980).

Chemical Reactions and Properties

The chemical reactivity of magnesium;cyclopenta-1,3-diene complexes extends to facilitating one-step spiroannulation reactions, enabling the synthesis of a wide variety of spirocyclic systems. These reactions are made possible by the direct metalation of 1,2-bis(methylene)cycloalkanes with magnesium, yielding diene-magnesium reagents that react with dibromoalkanes to produce spirocarbocycles. This process demonstrates the versatility of these complexes in synthesizing complex molecular architectures (Rieke & Xiong, 1992).

Scientific Research Applications

1. Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls

  • Summary of Application : The strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans . This strategy is applicable in both intramolecular and intermolecular protocols .
  • Methods of Application : The reactions undergo a cyclopropanation/rearrangement sequence .
  • Results or Outcomes : This method features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

2. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes

  • Summary of Application : The 1,3-butadiene motif is widely found in many natural products and drug candidates with relevant biological activities . Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
  • Methods of Application : The stereoselective preparation of dienes have attracted much attention over the past decades, and the search for new synthetic protocols continues unabated .
  • Results or Outcomes : The diverse methodologies that have emerged in the last decade meet the requirements of efficiency and sustainability of modern organic chemistry .

Safety And Hazards

Cyclopentadiene has a flash point of 25 °C . The lethal dose or concentration (LD, LC) is 14,182 ppm (rat, 2 hr) and 5091 ppm (mouse, 2 hr) . The permissible exposure limit (PEL) is TWA 75 ppm (200 mg/m3) .

Future Directions

Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .

properties

IUPAC Name

magnesium;cyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCZLXULXFYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name Bis(cyclopentadienyl)magnesium(II)
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Product Name

Magnesium;cyclopenta-1,3-diene

CAS RN

1284-72-6
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